molecular formula C10H13FOS B5203614 4-(2-Fluorophenoxy)butane-1-thiol

4-(2-Fluorophenoxy)butane-1-thiol

Cat. No.: B5203614
M. Wt: 200.27 g/mol
InChI Key: NIEHZMHMXYBAMB-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)butane-1-thiol is an organic compound with the molecular formula C10H13FOS It is a thiol derivative, characterized by the presence of a sulfhydryl group (-SH) attached to a butane chain, which is further connected to a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)butane-1-thiol typically involves the reaction of 2-fluorophenol with 1-bromobutane in the presence of a base to form 4-(2-fluorophenoxy)butane. This intermediate is then treated with thiourea followed by hydrolysis to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)butane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenoxy)butane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)butane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butane-1-thiol: A simpler thiol compound with similar reactivity but lacking the fluorophenoxy group.

    4-(2,4-Difluorophenoxy)butane-1-thiol: A related compound with an additional fluorine atom, which may alter its chemical and biological properties.

Uniqueness

4-(2-Fluorophenoxy)butane-1-thiol is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological characteristics. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-fluorophenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c11-9-5-1-2-6-10(9)12-7-3-4-8-13/h1-2,5-6,13H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEHZMHMXYBAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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